1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
Description
1-(3-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to a 3-fluorophenyl group and a 1-methyl-2-oxoindolin-5-yl moiety. Its structure (Fig. 1) combines a sulfonyl group (–SO₂–) with aromatic and heterocyclic components.
Molecular Formula: C₁₆H₁₄FN₂O₃S
Molecular Weight: 333.36 g/mol
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-6-5-14(8-12(15)9-16(19)20)18-23(21,22)10-11-3-2-4-13(17)7-11/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIKAMHAKJLQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolinone core, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. Key steps may include:
Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methanesulfonamide Group: This can be accomplished through sulfonamide formation reactions, typically using methanesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group in the indolinone moiety to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The target compound shares functional similarities with sulfonamides, phthalimides, and heterocyclic derivatives but differs in key substituents and scaffolds. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. Phthalimide: The target compound’s sulfonamide group (–SO₂NH–) differs from the cyclic imide in 3-chloro-N-phenyl-phthalimide .
Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound offers lower steric bulk and higher electronegativity compared to the 3-chlorophenyl group in analogs . This may enhance metabolic stability and target affinity.
Heterocyclic Moieties: The indolinone scaffold in the target compound contrasts with pyrazole () and triazole () rings in analogs.
Electronic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5), whereas the target compound’s fluorine and sulfonamide groups may balance hydrophilicity (estimated logP ~2.8).
- Bioavailability: The indolinone moiety’s planar structure may improve membrane permeability compared to bulkier phthalimides .
Biological Activity
1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
The synthesis of 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide typically involves several steps, including the formation of the indolinone core followed by the introduction of functional groups. The compound is characterized by its unique structure, which includes a fluorophenyl group and a methanesulfonamide moiety, contributing to its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indolinone core is believed to modulate various biochemical pathways, leading to observed therapeutic effects. Notably, the presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Pharmacological Effects
Research indicates that 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide exhibits significant activity against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of human breast cancer cells (MDA-MB-468) with low micromolar GI50 values, indicating potent antitumor activity .
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 | < 1 | Significant growth inhibition |
| HT29 | > 10 | Moderate activity |
| HCT-116 | > 10 | Moderate activity |
Antitumor Activity
A study published in PubMed evaluated the antitumor potential of various indolinone derivatives, including the target compound. The results demonstrated that 1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide effectively inhibited cell proliferation in several cancer models, suggesting its utility as a lead compound for further development .
Mechanistic Studies
Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analyses, which showed an increase in sub-G1 phase population indicative of cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
